Molecular Weight and Lipophilicity Shift vs. Desmethyl Analog
The N-methylation on the piperidine ring increases the molecular weight by 14.03 Da and the predicted logP (XLogP3) by 0.4 log units compared with the N‑desmethyl analog (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol. This shift places the target compound in a distinct property space, affecting its passive membrane permeability and solubility in aqueous buffers [1][2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 209.29 g/mol; XLogP3 = 0.7 |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol (CAS 1518082-44-4): MW = 195.26 g/mol; XLogP3 = 0.3 |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP3 = +0.4 log units |
| Conditions | Predicted via PubChem XLogP3 algorithm (version 3.4) |
Why This Matters
Procurement decisions for fragment libraries and lead optimization require controlling molecular weight and lipophilicity within a narrow window; the N‑methylated variant offers a higher‑MW, higher‑logP option without changing the core scaffold, enabling structure‑activity relationship (SAR) exploration in a region where the des‑methyl analog may be too hydrophilic.
- [1] PubChem Compound Summary for CID 5183353, (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-4-yl)methanol. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 5350053, (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol. National Center for Biotechnology Information. View Source
